(E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H13ClFN3O2 and its molecular weight is 357.77. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research on similar compounds, including 1,3,4-oxadiazole derivatives, indicates a broad interest in their synthesis and structural characterization due to their potential biological activities. For example, the synthesis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles has been documented, showcasing the methods for creating compounds with possible antimicrobial properties (Machado et al., 2005). Additionally, studies on the solvent effects on absorption and fluorescence spectra of carboxamides, including those with chlorophenyl groups, offer insights into the photophysical properties and potential applications in sensing and material sciences (Patil et al., 2011).
Biological Activities and Applications
Research into compounds with a similar structural framework has revealed a variety of biological activities. For instance, thiosemicarbazide derivatives have been used as precursors in the synthesis of heterocyclic compounds with antimicrobial assessment, highlighting the potential for developing new antimicrobial agents (Elmagd et al., 2017). Another study focused on the synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors, suggesting the possibility of anticancer applications for similar acrylamide derivatives (Kamal et al., 2014).
Material Science and Photophysical Properties
The exploration of polymeric materials containing oxadiazole and acrylamide units has shown that these compounds can exhibit significant electrochemical and photophysical behaviors. For example, studies on poly(p-phenylenevinylene) derivatives containing oxadiazole segments indicate potential for electronic and photonic applications due to their good thermal stability and efficient energy transfer properties (Chen & Chen, 2005).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-15-4-2-1-3-13(15)7-10-16(24)21-18-23-22-17(25-18)11-12-5-8-14(20)9-6-12/h1-10H,11H2,(H,21,23,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMSQXVSSYFCH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.